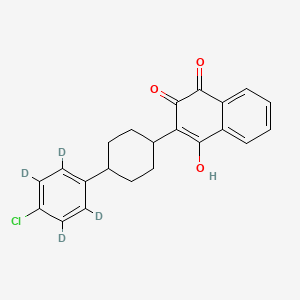![molecular formula C12H23N3O2 B1462012 1-(morpholin-4-yl)-2-[3-(aminométhyl)pipéridin-1-yl]éthan-1-one CAS No. 1019340-54-5](/img/structure/B1462012.png)
1-(morpholin-4-yl)-2-[3-(aminométhyl)pipéridin-1-yl]éthan-1-one
Vue d'ensemble
Description
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one, also known as AMPME, is an organic compound that has been used for various scientific research applications. It is a member of the morpholine family and is composed of a nitrogen-containing heterocyclic ring with a methyl group attached to the nitrogen atom. AMPME has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale en raison de leur présence dans de nombreux produits pharmaceutiques. Le composé en question peut servir de précurseur pour la synthèse de dérivés de pipéridine bioactifs. Ces dérivés peuvent être conçus pour cibler des récepteurs ou des enzymes spécifiques au sein des systèmes biologiques, ce qui pourrait conduire au développement de nouveaux médicaments .
Développement d'agents anticancéreux
La partie pipéridine est une caractéristique commune à de nombreux agents anticancéreux. En incorporant la structure "1-(morpholin-4-yl)-2-[3-(aminométhyl)pipéridin-1-yl]éthan-1-one", les chercheurs peuvent explorer son efficacité pour perturber la prolifération des cellules cancéreuses et induire l'apoptose. Cela pourrait être particulièrement utile pour créer des thérapies ciblées pour différents types de cancer .
Applications antimicrobiennes et antifongiques
Les dérivés de pipéridine se sont avérés prometteurs en tant qu'agents antimicrobiens et antifongiques. Le composé en question pourrait être utilisé pour synthétiser de nouveaux dérivés ayant une activité accrue contre les souches résistantes de bactéries et de champignons, ce qui permettrait de répondre au problème croissant de la résistance aux antimicrobiens .
Recherche neuropharmacologique
Compte tenu de sa complexité structurale, ce composé pourrait être utilisé dans la recherche neuropharmacologique pour étudier son interaction avec les récepteurs neuronaux. Il peut aider à comprendre le mécanisme d'action des dérivés de morpholine et de pipéridine dans le système nerveux central, ce qui est précieux pour développer des traitements pour les troubles neurologiques .
Conception de médicaments analgésiques et anti-inflammatoires
Les propriétés analgésiques et anti-inflammatoires des dérivés de pipéridine en font des candidats appropriés pour la gestion de la douleur et le contrôle de l'inflammation. La recherche sur les applications de "this compound" pourrait conduire à la création de nouveaux analgésiques avec moins d'effets secondaires que les médicaments actuels .
Maladie d'Alzheimer et troubles cognitifs
Des composés contenant des structures de pipéridine ont été étudiés pour leur rôle potentiel dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs. Le composé en question pourrait être utilisé pour synthétiser des molécules qui inhibent ou modulent des enzymes comme l'acétylcholinestérase, qui sont impliquées dans la progression de la maladie d'Alzheimer .
Mécanisme D'action
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is not yet fully understood. Studies have shown that 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one binds to certain receptors in the body, such as the histamine receptor, and can activate certain pathways, such as the nitric oxide pathway. Additionally, 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one can interact with other molecules, such as enzymes, and can affect their activity.
Biochemical and Physiological Effects
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as to reduce blood pressure. Additionally, it has been shown to have an effect on the central nervous system, and to have a protective effect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, its mechanism of action is not fully understood, which allows for further exploration and research. However, it is important to note that the use of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one in laboratory experiments can also have certain limitations. For example, the compound can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in an experiment.
Orientations Futures
There are numerous potential future directions for research involving 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of various diseases. Additionally, further research could be conducted to explore its potential for use in drug development, as well as to explore its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential for use in the study of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-8-11-2-1-3-14(9-11)10-12(16)15-4-6-17-7-5-15/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJHBFJSUXDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



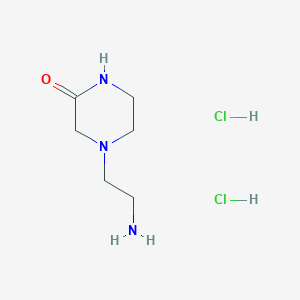
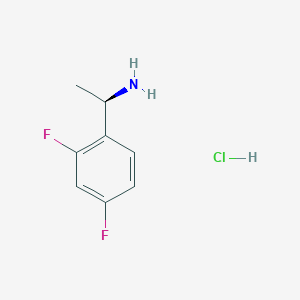
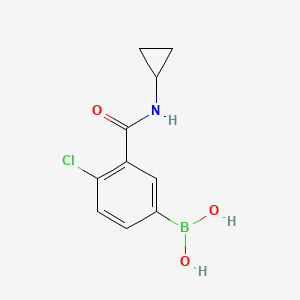
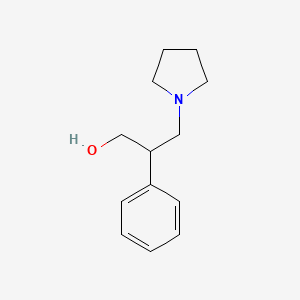

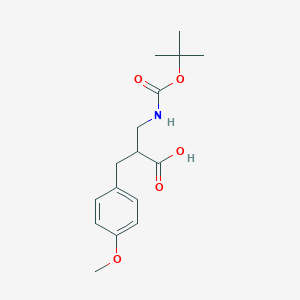


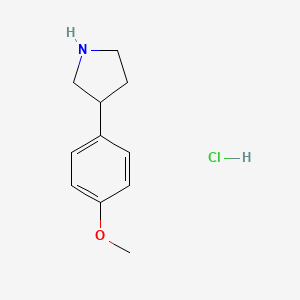
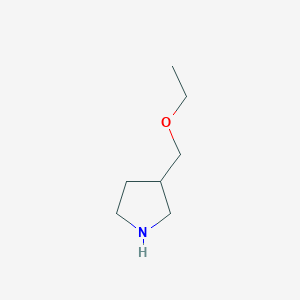
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
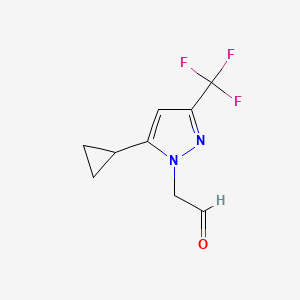
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
